Vitamin K1(25)

Description

Properties

IUPAC Name |

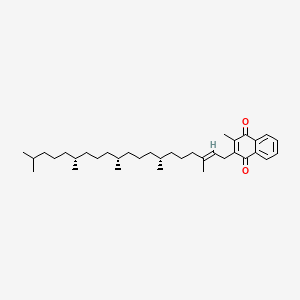

2-methyl-3-[(E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-enyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3/b30-24+/t27-,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMAZXMEQPQQDC-VASYFTRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858569 |

Source

|

| Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121840-65-1 |

Source

|

| Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Occurrence of Vitamin K1 25 Precursors in Model Organisms

Canonical Biosynthetic Pathways of Phylloquinone in Photosynthetic Systems

The biosynthesis of phylloquinone in photosynthetic organisms is a complex process, involving enzymes located in different cellular compartments, primarily the chloroplasts and peroxisomes. nih.gov

Chloroplast-Localized Enzymatic Steps and Intermediates

The initial and final stages of phylloquinone biosynthesis occur within the chloroplasts. oup.com The pathway begins with chorismate, a product of the shikimate pathway. researchgate.net A series of enzymatic reactions, catalyzed by MenF, MenD, MenH, and MenC, converts chorismate to o-succinylbenzoate (OSB). oup.com In the model plant Arabidopsis thaliana, the functions of MenD, MenH, and MenC are carried out by a single trifunctional protein encoded by the PHYLLO gene. researchgate.net The final steps, which include the attachment of the phytyl side chain to the naphthoquinone ring and a subsequent methylation, are also localized to the chloroplast. researchgate.netumich.edu The enzyme responsible for the methylation step, the final stage of phylloquinone synthesis, is a methyltransferase encoded by the MenG gene. researchgate.net

Table 1: Chloroplast-Localized Enzymes and Intermediates in Phylloquinone Biosynthesis

| Enzyme/Protein | Gene (in Arabidopsis) | Intermediate Substrate | Intermediate Product |

| Isochorismate synthase | ICS1, ICS2 | Chorismate | Isochorismate |

| PHYLLO (trifunctional) | PHYLLO | Isochorismate | o-succinylbenzoate (OSB) |

| DHNA phytyltransferase | MenA/ABC4 | 1,4-dihydroxy-2-naphthoate (DHNA) | 2-phytyl-1,4-naphthoquinone |

| Naphthoate methyltransferase | MenG | 2-phytyl-1,4-naphthoquinone | Phylloquinone |

Data sourced from multiple studies. researchgate.netresearchgate.netoup.com

Peroxisomal Contributions to Naphthoquinone Ring Formation

Contrary to the long-held belief that phylloquinone biosynthesis is exclusive to plastids, recent research has demonstrated that several intermediate steps are compartmentalized in peroxisomes. researchgate.netnih.gov In higher plants, the conversion of OSB to 1,4-dihydroxy-2-naphthoate (DHNA) involves enzymes located in the peroxisomes. nih.gov This includes the activation of OSB to its CoA ester by an acyl-activating enzyme (AAE14), followed by cyclization to DHNA-CoA by naphthoate synthase (MenB), and finally, the hydrolysis of DHNA-CoA to DHNA by a thioesterase. umich.edunih.gov This discovery has reshaped the understanding of vitamin K1 synthesis, highlighting a crucial metabolic interplay between chloroplasts and peroxisomes. nih.gov

Table 2: Peroxisomal Enzymes in Naphthoquinone Ring Formation

| Enzyme | Gene (in Arabidopsis) | Intermediate Substrate | Intermediate Product |

| Acyl-activating enzyme 14 | AAE14 | o-succinylbenzoate (OSB) | o-succinylbenzoyl-CoA |

| Naphthoate synthase | MenB | o-succinylbenzoyl-CoA | 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) |

| DHNA-CoA thioesterase | AtDHNAT1, AtDHNAT2 | DHNA-CoA | 1,4-dihydroxy-2-naphthoate (DHNA) |

Phytyl Diphosphate (B83284) and Isoprenoid Precursor Generation

The phytyl side chain of vitamin K1 is derived from phytyl diphosphate (phytyl-PP). oup.com In plants, the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. annualreviews.orgnih.gov The MEP pathway, located in the chloroplasts, is responsible for producing the precursors for plastidic isoprenoids, including phylloquinone. annualreviews.orgplos.org

The MEP pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. annualreviews.org Through a series of enzymatic steps, this leads to the formation of IPP and DMAPP. plos.org These C5 units are then sequentially condensed to form geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (GGPP; C20). oup.comresearchgate.net GGPP is the direct precursor for the phytyl side chain. oup.com It can be reduced to phytyl-PP by geranylgeranyl reductase (GGR). oup.com Alternatively, phytol (B49457) released from chlorophyll (B73375) degradation can be phosphorylated to phytyl-PP by phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6). oup.complantae.org

Alternative and Synthetic Routes for Analogs with Modified Side Chains, including Considerations for Vitamin K1(25)

While the canonical pathway produces phylloquinone with a C20 phytyl side chain, the existence of analogs like Vitamin K1(25) suggests the possibility of alternative or modified biosynthetic routes. The length of the isoprenoid side chain is determined by the final prenyl diphosphate synthase that provides the substrate for the phytyltransferase. The generation of a C25 side chain would necessitate a geranylfarnesyl diphosphate (GFPP) synthase.

In the context of synthetic chemistry, various methods have been developed to produce vitamin K analogs with modified side chains. mdpi.com These approaches often involve the coupling of a protected naphthoquinone derivative with a desired isoprenoid side chain. researchgate.net For instance, Friedel-Crafts alkylation has been a common, though often low-yielding, method. researchgate.net More recent and efficient methods include metal-mediated cross-coupling reactions, such as those using π-allylnickel complexes or Stille coupling with alkylstannanes, which offer better control over stereochemistry and yield. mdpi.com The synthesis of a Vitamin K1(25) analog would involve the chemical synthesis of a C25 isoprenoid chain with the appropriate stereochemistry, which would then be coupled to the 2-methyl-1,4-naphthoquinone core.

Subcellular Compartmentalization and Trafficking of Biosynthetic Machinery and Intermediates

The biosynthesis of phylloquinone is a prime example of metabolic compartmentalization, requiring the coordinated action of enzymes in both chloroplasts and peroxisomes. nih.govoup.com The initial steps of naphthoquinone ring synthesis from chorismate occur in the chloroplast stroma. researchgate.net The intermediate, OSB, is then presumably transported to the peroxisomes for conversion to DHNA. nih.govnih.gov Following its synthesis in the peroxisomes, DHNA must be transported back to the chloroplast for the final steps of phylloquinone assembly. researchgate.netumich.edu

The trafficking of these intermediates between organelles is a critical and not yet fully understood aspect of the pathway. It is hypothesized that specific transporters on the chloroplast and peroxisomal membranes facilitate this movement. nih.gov Within the chloroplast itself, there is further compartmentalization. The final enzymatic steps occur at different locations within the chloroplast, including the inner envelope membrane, plastoglobuli, and thylakoid membranes, highlighting the intricate trafficking of intermediates within this organelle. oup.com This complex spatial organization underscores the high degree of regulation involved in phylloquinone biosynthesis.

Molecular Metabolism and Reductive Cycling of Vitamin K1 25

The Vitamin K Cycle: Enzymatic Interconversions of Vitamin K1(25)

The vitamin K cycle involves the interconversion of three forms of vitamin K: the quinone, hydroquinone (B1673460), and epoxide forms. This series of reactions is crucial for the gamma-glutamyl carboxylation of vitamin K-dependent proteins (VKDPs), a modification necessary for their biological function. mdpi.comnih.govresearchgate.net

Gamma-Glutamyl Carboxylase (GGCX) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on VKDPs to form gamma-carboxyglutamate (B555490) (Gla) residues. mdpi.comresearchgate.net This enzymatic reaction is fundamental for the biological activity of these proteins, particularly those involved in blood coagulation. tandfonline.comwcrj.net The direct cofactor for this reaction is the reduced form of Vitamin K1(25), known as Vitamin K1(25) hydroquinone (KH2). mdpi.comtandfonline.comnih.gov

The carboxylation reaction is complex, requiring KH2, molecular oxygen (O2), and carbon dioxide (CO2) as co-substrates. nih.govnih.govnih.gov During this process, GGCX utilizes the energy from the oxidation of KH2 to Vitamin K1(25) 2,3-epoxide (KO) to abstract a proton from the gamma-carbon of the glutamate residue. mdpi.comnih.gov This allows for the addition of CO2, forming the Gla residue. nih.govnih.gov Therefore, GGCX functions as a dual-function enzyme, acting as both a carboxylase and an epoxidase. nih.govnih.gov The tight coupling of these two activities ensures the efficient carboxylation of target proteins. nih.gov

| Component | Role | Reference |

|---|---|---|

| Gamma-Glutamyl Carboxylase (GGCX) | Enzyme catalyzing the carboxylation of glutamate residues. | mdpi.comresearchgate.net |

| Vitamin K1(25) Hydroquinone (KH2) | Essential cofactor that is oxidized to provide energy for the reaction. | mdpi.comtandfonline.comnih.gov |

| Glutamate (Glu) Residues | Substrate residues on vitamin K-dependent proteins that are modified. | mdpi.com |

| Gamma-Carboxyglutamate (Gla) Residues | The modified amino acid product, crucial for protein function. | mdpi.com |

| Oxygen (O2) and Carbon Dioxide (CO2) | Co-substrates required for the carboxylation reaction. | nih.govnih.govnih.gov |

| Vitamin K1(25) 2,3-Epoxide (KO) | The oxidized form of vitamin K produced during the reaction. | mdpi.comnih.gov |

To sustain the carboxylation process, the Vitamin K1(25) epoxide (KO) generated by GGCX must be recycled back to the active hydroquinone form. nih.gov This critical recycling is primarily mediated by the enzyme Vitamin K Epoxide Reductase (VKOR), an integral membrane protein encoded by the VKORC1 gene. nih.govarikesi.or.idwikipedia.org VKORC1 catalyzes the reduction of KO to the quinone form of Vitamin K1(25) (K). mdpi.comresearchgate.net Subsequently, the quinone is further reduced to the hydroquinone (KH2), a reaction that can also be catalyzed by VKORC1. tandfonline.comnih.gov

The mechanism of VKORC1 involves a dithiol-dependent reductase activity. wcrj.net The enzyme utilizes two sulfhydryl groups for the catalytic reaction, which become oxidized to a disulfide bond during each cycle and must be reduced for the enzyme to remain active. nih.gov VKORC1 is highly sensitive to inhibition by 4-hydroxycoumarin anticoagulants such as warfarin (B611796). nih.govresearchgate.net Warfarin blocks the activity of VKORC1, leading to a depletion of the KH2 pool and subsequent under-carboxylation and inactivation of vitamin K-dependent clotting factors. tandfonline.comnih.gov The active site of human VKORC1 is thought to contain critical cysteine residues, and the proposed warfarin binding site is located within a transmembrane helix. nih.gov

An alternative, warfarin-insensitive pathway for the reduction of Vitamin K1(25) quinone to hydroquinone exists, catalyzed by NAD(P)H Quinone Oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govnih.gov NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of various quinones, including Vitamin K1(25). nih.govsmpdb.ca This enzyme can use either NADH or NADPH as an electron donor. nih.gov

While VKORC1 is the primary enzyme responsible for the vitamin K cycle under normal physiological conditions, NQO1 can contribute to the production of KH2. oup.com However, a key difference is that NQO1 can only reduce the quinone form of vitamin K and not the epoxide. oup.com This pathway is not inhibited by warfarin, which explains why high doses of vitamin K1 can overcome the anticoagulant effects of warfarin by providing sufficient substrate for this alternative reduction pathway. researchgate.netnih.gov In human liver, the role of DT-diaphorase in this pathway appears to be relatively minor compared to another, yet to be fully identified, warfarin-insensitive reductase. nih.gov

Recent research has identified Ferroptosis Suppressor Protein-1 (FSP1), also known as AIFM2, as a key enzyme responsible for the warfarin-resistant reduction of Vitamin K1(25). nih.govnih.govtechnologynetworks.com FSP1 is an oxidoreductase that was initially identified for its role in suppressing a form of iron-dependent cell death called ferroptosis. technologynetworks.comwikipedia.org

It has been demonstrated that FSP1 can efficiently reduce Vitamin K1(25) to its hydroquinone form (KH2) using NAD(P)H as a cofactor. nih.govnih.govresearchgate.net This FSP1-mediated reduction constitutes a non-canonical vitamin K cycle that is insensitive to warfarin. nih.govnih.gov The KH2 produced by FSP1 not only participates in the carboxylation cycle but also acts as a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting ferroptosis. technologynetworks.comwikipedia.orgnih.govnewswise.com This discovery has identified FSP1 as the long-sought-after enzyme responsible for the antidotal effect of high-dose vitamin K in cases of warfarin poisoning. technologynetworks.comnih.govresearchgate.net

| Enzyme | Substrate(s) | Warfarin Sensitivity | Primary Cellular Location | Primary Function | Reference |

|---|---|---|---|---|---|

| VKORC1 | Vitamin K1(25) Epoxide, Vitamin K1(25) Quinone | Sensitive | Endoplasmic Reticulum | Canonical Vitamin K Cycle | tandfonline.comnih.gov |

| NQO1 (DT-diaphorase) | Vitamin K1(25) Quinone | Insensitive | Cytosol | Alternative Quinone Reduction | nih.govnih.gov |

| FSP1 | Vitamin K1(25), Coenzyme Q10 | Insensitive | Plasma Membrane, Lipid Droplets | Warfarin-resistant Vitamin K Reduction, Ferroptosis Suppression | nih.govnih.govtechnologynetworks.com |

Membrane Topology and Protein-Protein Interactions of Vitamin K1(25) Metabolic Enzymes within the Endoplasmic Reticulum

The enzymes of the canonical vitamin K cycle, GGCX and VKORC1, are integral membrane proteins that reside in the endoplasmic reticulum (ER). nih.govoup.comnih.gov Their colocalization within the ER membrane is believed to facilitate the efficient channeling of vitamin K intermediates. oup.com

Based on predictive models, human VKORC1 is thought to span the ER membrane three times, with its N-terminus in the lumen and C-terminus in the cytoplasm. nih.gov The active site, containing critical cysteine residues, is located within the third transmembrane helix. nih.gov GGCX is a larger, more complex protein, with a proposed topology of five transmembrane helices. Its N-terminus is suggested to be in the cytoplasm, while the C-terminus and the active site are located in the ER lumen, which is consistent with its function of modifying newly synthesized secretory proteins. nih.gov The close proximity of GGCX and VKORC1 in the ER membrane is thought to form a functional complex, allowing the direct transfer of vitamin K epoxide from GGCX to VKORC1 for reduction. oup.com

Genetic Factors and Regulatory Elements Influencing Vitamin K1(25) Metabolism in Cellular and Animal Models

Genetic variations, particularly within the VKORC1 gene, have a significant impact on Vitamin K1(25) metabolism and the response to anticoagulant therapy. wcrj.netarikesi.or.id Numerous single nucleotide polymorphisms (SNPs) have been identified in the VKORC1 gene, with some being strongly associated with altered enzyme expression or activity. arikesi.or.idresearchgate.net

One of the most clinically relevant polymorphisms is the -1639G>A (rs9923231) SNP located in the promoter region of the VKORC1 gene. arikesi.or.idresearchgate.net Individuals carrying the 'A' allele exhibit reduced VKORC1 transcription, leading to lower levels of the VKORC1 enzyme. arikesi.or.idmedlineplus.gov Consequently, these individuals are more sensitive to warfarin and require lower doses to achieve a therapeutic anticoagulant effect. arikesi.or.idresearchgate.net Conversely, other polymorphisms, such as the Asp36Tyr (D36Y) variant, are associated with warfarin resistance, requiring significantly higher doses of the drug. medlineplus.gov This resistance is attributed to a reduced binding affinity of the mutated VKORC1 enzyme for warfarin. medlineplus.gov These genetic factors are major determinants of the wide inter-individual variability observed in warfarin dose requirements. wcrj.netarikesi.or.id Animal models, such as mice with targeted deletions of Fsp1, have been instrumental in confirming the role of FSP1 in warfarin-resistant vitamin K reduction and its protective effect against warfarin-induced bleeding. nih.govresearchgate.net

Molecular Mechanisms of Action of Vitamin K1 25

Cofactor Function in Gamma-Carboxylation of Vitamin K-Dependent Proteins (VKDPs)

The most well-documented function of Vitamin K1 is its essential role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). mdpi.comoncotarget.com This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues within a class of proteins known as Vitamin K-dependent proteins (VKDPs). biorxiv.orgkansascity.eduresearchgate.net This carboxylation is a pivotal step for the biological activation of these proteins, which are involved in critical physiological processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification. kansascity.eduresearchgate.netwikipedia.org The reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), is oxidized to vitamin K epoxide to drive this reaction. mdpi.commdpi.com

Structural Requirements for Vitamin K1(25) Binding and Catalysis by GGCX

The interaction between Vitamin K1(25) and GGCX is a highly regulated process dependent on specific structural features of both the vitamin and the enzyme. GGCX is an integral membrane protein located in the endoplasmic reticulum. biorxiv.orgnih.gov For catalysis to occur, Vitamin K1 must be in its reduced hydroquinone state (KH2). mdpi.com The binding of the vitamin K hydroquinone occurs within a pocket created by the transmembrane helices of GGCX. researchgate.net

The binding and proper positioning of the VKDP substrate are also critical. The propeptide region of the VKDP binds to a specific site on the luminal domain of GGCX, which is thought to induce a conformational change in the enzyme. nih.govresearchgate.net This change stabilizes the transmembrane helices that form the vitamin K binding pocket and correctly positions the Gla domain of the substrate within the enzyme's catalytic site for carboxylation. nih.govresearchgate.net Recent structural studies have begun to elucidate the specific residues within GGCX that are essential for vitamin K binding and the subsequent epoxidation reaction that drives carboxylation. researchgate.netbiorxiv.org For instance, mutations in GGCX can significantly alter its affinity for Vitamin K1, requiring higher concentrations of the vitamin to achieve sufficient carboxylation of VKDPs like coagulation factors. researchgate.netnih.gov

| Component | Role | Supporting Evidence |

|---|---|---|

| Vitamin K1 Hydroquinone (KH2) | Active cofactor form that binds to GGCX. mdpi.com | Enzymatic assays show GGCX is only activated by the hydroquinone state. mdpi.com |

| GGCX Transmembrane Helices | Form the binding pocket for Vitamin K1. researchgate.net | Structural models and docking studies identified the binding site within these helices. researchgate.net |

| VKDP Propeptide | Binds to GGCX, inducing a conformational change necessary for catalysis. nih.gov | Affinity labeling and mutagenesis studies located the propeptide binding site. nih.gov |

| GGCX Catalytic Site | Positions the glutamate residue for stereospecific hydrogen abstraction and carboxylation. nih.gov | Functional assays with GGCX mutants reveal residues critical for enzymatic activity. researchgate.netnih.gov |

Molecular Basis of Calcium Ion Binding by Gamma-Carboxyglutamic Acid (Gla) Domains

The conversion of glutamate to gamma-carboxyglutamate is functionally significant because it creates a potent calcium-binding site. wikipedia.org Each Gla residue contains two adjacent carboxylic acid groups, which allows it to chelate calcium ions (Ca2+). wikipedia.orgwikipedia.org The Gla domains of VKDPs typically contain multiple Gla residues. mdpi.com The coordinated binding of several calcium ions induces a significant conformational change in the Gla domain, causing it to fold into a highly organized structure. wikipedia.orgresearchgate.net

This calcium-induced structure is essential for the biological activity of VKDPs. wikipedia.org A key feature of the folded Gla domain is the formation of a hydrophobic patch, composed of clustered N-terminal residues, which mediates the protein's interaction with negatively charged phospholipid membranes, such as those exposed on platelets during blood coagulation. wikipedia.orgresearchgate.net Studies on prothrombin and other coagulation factors have shown that this calcium-dependent membrane binding is critical for their function in the coagulation cascade. nih.gov Mutations affecting the Gla residues or the calcium-binding capacity of the Gla domain can lead to impaired protein function and bleeding disorders. ashpublications.org

Antioxidant Properties and Redox Mechanisms of Vitamin K1(25) Hydroquinone

Beyond its role in carboxylation, the reduced form of Vitamin K1(25), the hydroquinone (KH2), exhibits significant antioxidant properties. mdpi.commdpi.com This function is independent of the GGCX cycle and provides a direct mechanism for cellular protection against oxidative stress. jneurosci.orgjneurosci.org

Inhibition of Lipid Peroxidation and Ferroptotic Pathways at a Cellular Level

Vitamin K1 hydroquinone is a potent inhibitor of lipid peroxidation, the process by which oxidative damage occurs to lipids within cell membranes. mdpi.comnih.govmdpi.com This protective effect is particularly relevant in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. frontiersin.orgnih.gov

Recent research has identified Vitamin K1 as a powerful suppressor of ferroptosis. frontiersin.orgnih.govarvojournals.org The mechanism involves the enzyme ferroptosis suppressor protein 1 (FSP1), which reduces vitamin K to its active hydroquinone form. mdpi.comnih.gov This reduced form acts as a potent radical-trapping antioxidant within cellular membranes, effectively neutralizing lipid peroxyl radicals and halting the chain reaction of lipid peroxidation that executes ferroptotic cell death. nih.govmdpi.comresearchgate.net Studies have shown that Vitamin K1 can rescue cells from ferroptosis induced by the inhibition of another key anti-ferroptosis enzyme, GPX4. frontiersin.orgnih.gov This FSP1-dependent, non-canonical vitamin K cycle highlights a crucial role for the vitamin in protecting cells against this damaging pathway. frontiersin.orgarvojournals.org

| Study Focus | Cell/Model System | Key Finding | Reference |

|---|---|---|---|

| General Ferroptosis Suppression | Mouse Embryonic Fibroblasts (Pfa1 cells) | Phylloquinone (Vitamin K1) rescued cells from ferroptosis induced by Gpx4 deletion. | nih.gov |

| Inhibition of RSL3-induced Ferroptosis | Human Fibrosarcoma HT-1080 cells | Vitamin K1 efficiently rescued cells from ferroptosis triggered by the GPX4 inhibitor RSL3. | nih.gov |

| FSP1-Mediated Reduction | Biochemical and Lipidomic Analyses | FSP1 mediates the reduction of vitamin K to its hydroquinone form, which acts as a radical-trapping antioxidant. | nih.gov |

| Protection in Acute Kidney Injury | Mouse Model of Acute Ocular Hypertension | Vitamin K1 intervention inhibited microglial ferroptosis and alleviated retinal inflammation. | arvojournals.org |

| Protection in Neuronal Cells | Primary Oligodendrocytes and Neurons | Vitamin K1 prevents oxidative cell death induced by glutathione (B108866) depletion, a process linked to ferroptosis. | jneurosci.org |

Role in Reactive Oxygen Species Scavenging and Maintenance of Cellular Redox Homeostasis

The antioxidant function of Vitamin K1 hydroquinone contributes directly to the maintenance of cellular redox homeostasis. nih.govmolbiolcell.org It acts as a strong free radical scavenger, capable of counteracting the accumulation of intracellular reactive oxygen species (ROS). nih.govnih.gov This is particularly evident in models of oxidative stress induced by the depletion of glutathione (GSH), the cell's major endogenous antioxidant. jneurosci.org

Studies on developing oligodendrocytes and neurons have shown that Vitamin K1 can prevent cell death caused by GSH depletion. jneurosci.orgmdpi.com While the vitamin does not prevent the initial loss of GSH, it completely blocks the subsequent accumulation of ROS and cell death, demonstrating its potent ROS scavenging ability. jneurosci.orgjneurosci.org This protective mechanism is independent of the GGCX carboxylation pathway. jneurosci.orgjneurosci.org By neutralizing free radicals and preventing lipid peroxidation, Vitamin K1 hydroquinone helps to preserve the integrity of cellular membranes and maintain a balanced redox state, protecting cells from oxidative damage. mdpi.comnih.govmdpi.com

Modulation of Gene Expression by Vitamin K1 Analogs via Nuclear Receptor Interactions

Beyond its well-established function as a cofactor for γ-glutamyl carboxylase (GGCX), vitamin K, particularly its analogs, can directly modulate gene expression by acting as a ligand for nuclear receptors. wikipedia.org This mechanism primarily involves the Steroid and Xenobiotic Receptor (SXR), known in rodents as the Pregnane X Receptor (PXR), which is encoded by the NR1I2 gene. mdpi.comnih.gov SXR/PXR is a ligand-activated transcription factor highly expressed in the liver and intestines, where it governs the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and certain drugs. mdpi.comnih.govnih.gov

The interaction is highly specific to certain forms of vitamin K. Research indicates that menaquinone-4 (MK-4), a key vitamin K2 analog, is a potent activator of SXR/PXR. nih.govmdpi.com While some studies suggest that Vitamin K1 (phylloquinone) itself does not directly activate SXR, it is known to be a precursor for the tissue-specific synthesis of MK-4. mdpi.comannualreviews.orgresearchgate.net This conversion allows Vitamin K1 to indirectly influence SXR/PXR-mediated gene transcription. mdpi.com However, other research in human intestinal cell lines has demonstrated that Vitamin K1 can, in fact, induce the expression of PXR target genes. nih.gov

The activation mechanism follows a classic nuclear receptor pathway. Upon binding of a ligand like MK-4, SXR/PXR undergoes a conformational change. wikipedia.org It then forms a heterodimer with the 9-cis-retinoid acid receptor (RXR). This activated complex translocates to the nucleus and binds to specific DNA sequences known as SXR-responsive elements (SXREs) located in the promoter or enhancer regions of target genes, thereby initiating or suppressing their transcription. mdpi.commdpi.com

The transcriptional regulatory activity of the vitamin K-SXR/PXR pathway has significant implications for various physiological processes, most notably in bone metabolism and drug detoxification. In osteoblastic cells, MK-4-mediated activation of SXR has been shown to upregulate the expression of several genes crucial for bone homeostasis. mdpi.comresearchgate.net

Table 1: SXR/PXR Target Genes Modulated by Vitamin K Analogs

| Target Gene | Encoded Protein/Function | Tissue/Cell Type | Vitamin K Analog | Reference |

|---|---|---|---|---|

| CYP3A4 | Cytochrome P450 3A4; Drug and steroid metabolism | Liver, Intestine | MK-4, Vitamin K1 | mdpi.comnih.gov |

| MDR1 | P-glycoprotein 1; Drug efflux pump | Intestine | MK-4, Vitamin K1 | nih.gov |

| Tsukushi (TSK) | Extracellular matrix-related protein | Osteoblastic cells | MK-4 | mdpi.com |

| Matrilin-2 (MATN2) | Extracellular matrix protein | Osteoblastic cells | MK-4 | mdpi.com |

| CD14 | Co-receptor, regulates bone turnover | Osteoblastic cells | MK-4 | mdpi.com |

| Osteoprotegerin (OPG) | Decoy receptor for RANKL, inhibits osteoclastogenesis | Osteoblasts | MK-4 | researchgate.net |

| Matrix Gla Protein (MGP) | Inhibitor of vascular calcification | Osteoblasts | MK-4 | researchgate.net |

Exploration of Non-Cofactor Molecular Functions and Signaling Pathways of Vitamin K1

In addition to its role in carboxylation and SXR/PXR-mediated gene regulation, research has begun to uncover other molecular functions and signaling pathways for Vitamin K1 and its derivatives that are independent of its cofactor activity. These novel functions suggest a broader physiological impact, including roles in inflammation, cellular stress, and metabolism. nih.gov

One area of investigation is the vitamin's role in modulating inflammatory signaling. Studies have suggested that vitamin K possesses anti-inflammatory properties, although the precise molecular pathways are still being elucidated. nih.govsemanticscholar.org This includes the potential to suppress NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, a central pathway in the inflammatory response. semanticscholar.org

Furthermore, vitamin K may play a role in cellular protection against oxidative stress, particularly in the brain. nih.gov Another non-cofactor function has been proposed for menaquinones in sphingolipid synthesis, a class of lipids that are critical components of cell membranes and are involved in signal transduction. nih.gov

A distinct molecular mechanism has been proposed specifically for MK-4, which involves the covalent binding of its epoxide form to the Bcl-2 antagonist killer 1 (Bak) protein. mdpi.com Bak is a pro-apoptotic protein, and this interaction suggests a potential role for vitamin K in regulating programmed cell death, a process fundamental to development and tissue homeostasis.

Table 2: Investigated Non-Cofactor Functions of Vitamin K

| Molecular Function/Pathway | Proposed Mechanism | Vitamin K Form(s) | Reference |

|---|---|---|---|

| Anti-Inflammatory Action | Suppression of NF-κB signaling | General Vitamin K | nih.govsemanticscholar.org |

| Neuroprotection | Prevention of brain oxidative damage | General Vitamin K | nih.gov |

| Sphingolipid Synthesis | Serves a role in the synthesis pathway | General Vitamin K | nih.gov |

| Apoptosis Regulation | Covalent binding of vitamin K epoxide to Bak protein | Menaquinone-4 (MK-4) | mdpi.com |

These emerging areas of research highlight that the biological activities of Vitamin K1 and its analogs are more diverse than previously understood, extending into the direct regulation of gene expression and other fundamental cellular processes.

Advanced Analytical Methodologies for the Characterization and Quantification of Vitamin K1 25

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems

HPLC is a fundamental technique for the separation of Vitamin K1(25) from other vitamers and endogenous compounds in complex samples. nih.govthermofisher.com The choice of detection system is critical for achieving the necessary sensitivity and selectivity.

Post-Column Reduction and Fluorescence Detection Techniques

Vitamin K1 itself is not naturally fluorescent, which limits direct detection at low concentrations. To overcome this, a common strategy involves post-column chemical reduction of the naphthoquinone ring of Vitamin K1 to its highly fluorescent hydroquinone (B1673460) form. psu.edupsu.edu This derivatization step significantly enhances the sensitivity of the assay.

Several reducing agents have been employed for this purpose. One established method utilizes a methanolic solution of tetramethylammonium (B1211777) octahydridotriborate in an open tubular reaction coil at an elevated temperature to facilitate the reduction. nih.gov Another widely used approach involves post-column reduction with metallic zinc. acs.orgnih.govresearchgate.net This technique has been successfully applied to the determination of phylloquinone and menaquinones in various food and biological samples, often using Vitamin K1(25) as an internal standard. acs.orgnih.gov The fluorescence of the resulting hydroquinone is then monitored, typically with excitation and emission wavelengths around 246 nm and 430 nm, respectively. nih.govresearchgate.net

These HPLC-fluorescence detection methods with post-column reduction offer excellent sensitivity, with detection limits reported to be in the low picogram range. nih.gov However, they often necessitate extensive sample pre-purification to minimize chromatographic interferences from lipids and other endogenous compounds that can affect the accuracy of quantification. bevital.nobevital.no

Electrochemical Detection and UV Absorption Spectrophotometry

Electrochemical detection (ECD) presents another sensitive and selective option for quantifying Vitamin K1(25). nih.govpsu.edu ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. For Vitamin K1, the electrochemical behavior, including the formation of radical anions, can be exploited for detection. psu.edu Studies have shown that ECD can offer better sensitivity and selectivity compared to UV and fluorescence detection for certain applications. nih.gov However, the complexity of sample preparation and potentially long analysis times can be limitations. nih.gov

UV absorption spectrophotometry is a more universal but generally less sensitive detection method for Vitamin K1(25) compared to fluorescence or electrochemical detection. psu.edu Vitamin K compounds exhibit characteristic UV absorption spectra with maxima typically between 240 nm and 280 nm. psu.edupsu.edu While a wavelength of 248 nm provides the highest absorbance, it is a non-selective wavelength. Therefore, other wavelengths, such as 254 nm and 270 nm, are often used to improve selectivity. psu.edu The detection limit for UV detection is generally around 1 ng per injection, which may not be sufficient for quantifying the low endogenous levels of Vitamin K in many biological samples. psu.edu

Table 1: Comparison of HPLC Detection Methods for Vitamin K Analysis

| Detection Method | Principle | Advantages | Disadvantages |

| Fluorescence (with Post-Column Reduction) | Chemical reduction of Vitamin K to its fluorescent hydroquinone form. | High sensitivity and selectivity. nih.govnih.gov | Requires post-column derivatization and extensive sample cleanup. bevital.nobevital.no |

| Electrochemical Detection (ECD) | Measures the current from the oxidation/reduction of the analyte. | High sensitivity and selectivity. nih.gov | Complex sample preparation and potentially long analysis times. nih.gov |

| UV Absorption | Measures the absorption of UV light by the analyte. | Simple, non-destructive. | Lower sensitivity compared to other methods. psu.edu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Vitamin K1(25) and other vitamers in biological matrices. creative-proteomics.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.comnih.gov

LC-MS/MS methods offer significant advantages over traditional HPLC techniques, including:

High Specificity: The use of multiple reaction monitoring (MRM) allows for the detection of specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. bevital.nothermofisher.com

High Sensitivity: LC-MS/MS can achieve very low limits of detection and quantification, often in the picogram per milliliter (pg/mL) range, making it suitable for analyzing samples with low vitamin K concentrations. nih.govthermofisher.com

Simultaneous Analysis: It enables the simultaneous quantification of multiple vitamin K forms (e.g., phylloquinone, MK-4, MK-7) in a single analytical run. creative-proteomics.comthermofisher.com

Reduced Sample Preparation: While sample preparation is still necessary, the high specificity of MS detection can sometimes allow for simpler and faster extraction protocols compared to those required for HPLC with fluorescence or electrochemical detection. bevital.no

Different ionization techniques can be employed, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices for vitamin K analysis. bevital.noresearchgate.net The development of rapid and automated LC-MS/MS methods has been crucial for high-throughput analysis in large-scale clinical and nutritional studies. thermofisher.com

Stable Isotope Dilution Analysis for Tracing Vitamin K1(25) Metabolic Pathways

Stable isotope dilution analysis (SIDA) is a powerful technique used in conjunction with mass spectrometry to accurately quantify and trace the metabolic fate of compounds like Vitamin K1(25). isotope.comisotope.com This methodology involves the use of a stable isotope-labeled internal standard, such as deuterium-labeled Vitamin K1 (e.g., Vitamin K1-d4 or Vitamin K1-d7).

The key principles of SIDA are:

An isotopically labeled version of the analyte, which is chemically identical but has a different mass, is added to the sample at the beginning of the extraction process. isotope.com

This internal standard co-elutes with the endogenous analyte during chromatography and is detected simultaneously by the mass spectrometer. isotope.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix effects during preparation and analysis will affect both the analyte and the internal standard equally. isotope.com

SIDA is not only a highly accurate quantification method but also an invaluable tool for metabolic tracing studies. isotope.combitesizebio.comspringernature.com By administering a labeled form of Vitamin K1 and tracking its appearance and the appearance of its labeled metabolites in various tissues and biofluids, researchers can elucidate the pathways of absorption, distribution, metabolism, and excretion. isotope.combitesizebio.com This has been instrumental in understanding the conversion of dietary phylloquinone to other menaquinone forms within the body.

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of Vitamin K1(25) in complex biological matrices such as plasma, serum, and tissues presents a significant challenge due to its lipophilic nature and the presence of numerous interfering substances like lipids. nih.govresearchgate.net Therefore, robust sample preparation and extraction protocols are essential to isolate the analyte, remove interferences, and concentrate the sample before instrumental analysis. researchgate.net

Commonly used techniques for the extraction of Vitamin K1(25) include:

Liquid-Liquid Extraction (LLE): This is a widely used method for lipophilic compounds. nih.gov Solvents like hexane, isooctane, and chloroform (B151607) are used to extract vitamin K from the aqueous biological matrix. nih.gov While effective, LLE can be time-consuming and require large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. nih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is considered a fast, cost-effective, and environmentally friendly method. nih.gov

Protein Precipitation (PP): This is a rapid and simple method to remove proteins from biological samples, which can interfere with the analysis and damage the analytical column. nih.govthermofisher.com It is often used in combination with LLE or SPE for a more thorough cleanup. nih.gov

For some complex sample types, such as foods with high-fat content, additional steps like lipase (B570770) treatment may be necessary to break down fats and improve the extraction efficiency of vitamin K. psu.edu The choice of extraction method depends on the sample matrix, the analyte concentration, and the subsequent analytical technique.

Advanced Research Models and Methodologies for Studying Vitamin K1 25

In Vitro Recombinant Enzyme Assays for GGCX, VKOR, QR1, and FSP1 Using Vitamin K1(25) Substrates

The study of the vitamin K cycle has been significantly advanced by the development of in vitro assays using recombinant enzymes. These assays allow for the detailed examination of the individual enzymatic steps and the role of specific substrates like Vitamin K1(25). Vitamin K1(25) is a synthetic analog of vitamin K1 and is often used as an internal standard in high-performance liquid chromatography (HPLC)-based assays to ensure accuracy. core.ac.uk

Gamma-Glutamyl Carboxylase (GGCX): In vitro assays for GGCX measure its ability to carboxylate vitamin K-dependent protein precursors. These assays typically involve incubating recombinant GGCX with a substrate peptide (like FLEEL), radiolabeled bicarbonate (¹⁴CO₂), and the reduced form of vitamin K (vitamin K hydroquinone (B1673460), KH₂). acs.org The incorporation of ¹⁴CO₂ into the substrate is then quantified to determine enzyme activity. While phylloquinone (vitamin K1) is a natural cofactor, studies have utilized different forms of vitamin K to investigate the carboxylation reaction. acs.orgbiorxiv.org For instance, detergent-solubilized KH₂ phylloquinone has been used in assays with microsomal GGCX. acs.org

Vitamin K Epoxide Reductase (VKOR): VKOR activity is commonly measured by monitoring the conversion of vitamin K epoxide (KO) to vitamin K. pnas.orgashpublications.org In these assays, recombinant VKOR is incubated with KO and a reducing agent, typically dithiothreitol (B142953) (DTT). pnas.orgmdpi.com The reaction products are then extracted and analyzed by HPLC. ashpublications.org Vitamin K1(25) serves as a crucial internal standard in these extractions to quantify the amount of vitamin K produced accurately. pnas.orgashpublications.orgnih.gov Purified recombinant VKOR has been shown to be sufficient for both the conversion of KO to vitamin K and vitamin K to KH₂. pnas.org The sensitivity of these reactions to warfarin (B611796) inhibition can also be assessed in vitro. pnas.org

Quinone Reductase 1 (QR1) and Ferroptosis Suppressor Protein 1 (FSP1): While QR1 (also known as NQO1) was initially thought to be a key warfarin-resistant vitamin K reductase, recent evidence points towards FSP1 as the primary enzyme responsible for this activity. researchgate.netnih.govnih.gov In vitro assays for FSP1 involve measuring the reduction of vitamin K to KH₂. researchgate.netnih.gov This can be done directly by HPLC analysis of KH₂ production from vitamin K in the presence of recombinant FSP1 and a reducing cofactor like NADH. researchgate.netnih.gov FSP1 has been shown to efficiently reduce various forms of vitamin K to their hydroquinone forms, which act as potent radical-trapping antioxidants. researchgate.net

Table 1: Summary of In Vitro Recombinant Enzyme Assays Using Vitamin K1(25) Related Substrates

Cell-Based Functional Studies Employing Vitamin K1(25) in Defined Culture Systems

Cell-based assays provide a more physiologically relevant system to study the vitamin K cycle compared to in vitro assays, as they operate within a native cellular environment. core.ac.uk These systems have been instrumental in understanding the function of vitamin K cycle enzymes and the effects of various vitamin K forms.

A common approach involves the stable expression of a vitamin K-dependent reporter protein in mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells. nih.govnih.gov A chimeric reporter protein, for instance, consisting of the gamma-carboxyglutamic acid (Gla) domain of factor IX and the remainder of protein C (FIXgla-PC), can be used. nih.govnih.gov The level of carboxylation of this secreted reporter protein can be quantified by an enzyme-linked immunosorbent assay (ELISA), reflecting the efficiency of the intracellular vitamin K cycle. nih.govbiorxiv.org

These cell-based systems allow researchers to study the two reductive steps in the vitamin K cycle separately by providing the cells with either vitamin K epoxide (KO) or vitamin K. nih.gov For example, when cells are given KO, the production of carboxylated reporter protein depends on functional VKOR. nih.govnih.gov In the presence of the VKOR inhibitor warfarin, carboxylation is inhibited. nih.govnih.gov However, if the cells are then supplied with vitamin K1, some cell lines, like HEK293, can still produce the carboxylated reporter protein, indicating the presence of a warfarin-resistant vitamin K reductase. nih.govnih.gov This approach was crucial in demonstrating that the primary role of VKOR is the reduction of KO to vitamin K and that another enzyme is responsible for the warfarin-resistant reduction of vitamin K to KH₂. nih.gov

Studies have also used these systems to investigate the differential effects of various vitamin K forms. For instance, in triple-negative breast cancer (TNBC) cell lines, vitamin K1 has been shown to promote cell growth and the expression of Gla-modified proteins, whereas vitamin K2 exhibited anti-proliferative effects. oncotarget.com Cell viability assays, cell cycle analysis, and quantitative PCR (qPCR) for oncogenes are often employed in conjunction with these culture systems to understand the broader cellular impacts. albany.edu

Table 2: Cell-Based Functional Studies with Vitamin K1

Genetic Models and Gene Editing Technologies for Modulating Vitamin K Pathway Enzymes in Non-Human Organisms

The development of genetic models and the application of gene editing technologies have been pivotal in dissecting the in vivo roles of vitamin K pathway enzymes. core.ac.uk These approaches allow for the precise manipulation of genes encoding enzymes like GGCX and VKOR in non-human organisms, providing insights that are not achievable through in vitro or cell-based studies alone.

Genetic Models: Rat models with specific point mutations in the Vkorc1 gene have been established to study the impact of these mutations on vitamin K status and enzyme activity. mdpi.com These models are valuable for understanding the genetic basis of warfarin resistance and the physiological consequences of altered VKOR function. By creating animal models that reflect human genetic variants, researchers can investigate the genotype-phenotype correlations observed in patients with vitamin K-related disorders. nih.gov

Gene Editing Technologies: The advent of CRISPR-Cas9 and other gene-editing tools has revolutionized the ability to create specific genetic modifications in a variety of organisms. mdpi.comlongdom.org These technologies have been used to knock out endogenous enzymes in reporter cell lines to eliminate background activity, thereby improving the specificity of cell-based assays. core.ac.uk

More recently, genome-wide CRISPR-Cas9 knockout screens have been employed to identify novel players in the vitamin K pathway. nih.gov A landmark study used this unbiased approach to definitively identify FSP1 as the elusive warfarin-resistant vitamin K reductase. nih.gov This was achieved by screening for genes whose knockout prevented vitamin K-dependent carboxylation in the presence of warfarin.

Furthermore, gene editing is being explored in large animal models, such as non-human primates, to evaluate the long-term efficacy and safety of therapeutic strategies targeting genes in metabolic pathways. nih.gov For example, CRISPR-based therapies have been used to permanently inactivate the PCSK9 gene in the liver of non-human primates, leading to a durable reduction in LDL-cholesterol. ahajournals.org While not directly targeting the vitamin K cycle, these studies establish a precedent for using in vivo gene editing to modulate metabolic pathways in large animal models, a strategy that could potentially be applied to the enzymes of the vitamin K cycle in the future.

Table 3: Application of Genetic Models and Gene Editing in Vitamin K Research

In Silico Modeling and Bioinformatic Analysis of Vitamin K1(25) Interacting Proteins and Pathways

In silico modeling and bioinformatics have become indispensable tools for investigating the structural and functional aspects of the vitamin K cycle at a molecular level. These computational approaches complement experimental data by providing detailed insights into protein-ligand interactions and guiding further research.

Molecular Docking and Dynamics Simulations: Due to the challenges in experimentally determining the 3D structure of membrane-bound enzymes like VKORC1, molecular modeling has been crucial. researchgate.net Researchers have developed 3D models of VKORC1 and used molecular docking to simulate the binding of vitamin K1 in its various forms (epoxide, quinone, and hydroquinone). mdpi.comresearchgate.net These studies have identified key amino acid residues within the VKORC1 active site that are critical for stabilizing the vitamin K molecule. researchgate.netmdpi.com For example, residues such as F55, N80, and F83 have been shown to act in concert to correctly position the vitamin K epoxide for reduction by the catalytic residue C135. researchgate.net

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, have been used to assess the stability of vitamin K binding to VKORC1. mdpi.comresearchgate.net These simulations have revealed that VKORC1 binds tightly to the epoxide and quinone forms of vitamin K1 but less stably to the hydroquinone form, suggesting a mechanism for product release. mdpi.com Similar in silico studies have been performed to predict the binding of vitamin K derivatives to other proteins, such as the main protease of SARS-CoV-2. nih.govresearchgate.net

Bioinformatic Analysis: Bioinformatic analyses of genomic and transcriptomic datasets, such as The Cancer Genome Atlas (TCGA), have linked the expression of vitamin K pathway genes (GGCX, VKORC1) to clinical outcomes in various cancers. nih.gov These analyses can reveal correlations between gene expression levels and patient survival, suggesting potential roles for the vitamin K cycle in cancer progression. nih.gov Furthermore, bioinformatic approaches have been used to trace the evolution of vitamin K biosynthesis pathways and to identify orthologs of pathway enzymes across different species. researchgate.netmdpi.com This comparative genomic analysis helps in understanding the fundamental importance and conservation of this metabolic pathway.

Table 4: In Silico and Bioinformatic Approaches in Vitamin K Research

Future Directions and Emerging Areas in Vitamin K1 25 Research

Elucidation of Additional or Unidentified Enzymes Involved in Vitamin K1(25) Reduction and Oxidation

The classical Vitamin K cycle, involving γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR), is well-established. nih.govnih.gov However, evidence suggests the existence of other enzymes participating in the reduction and oxidation of Vitamin K1. The identity of a warfarin-resistant vitamin K reductase (VKR), responsible for converting vitamin K quinone to its hydroquinone (B1673460) form, has remained elusive for decades. nih.govgrantome.com Identifying this enzyme is a critical goal, as it could lead to new strategies for controlling blood coagulation and treating vitamin K-related disorders. grantome.com

Recent research has identified ferroptosis suppressor protein-1 (FSP1) as a warfarin-insensitive enzyme that reduces vitamin K to vitamin K hydroquinone. miragenews.com This discovery has unveiled a non-canonical vitamin K cycle and highlighted the role of the fully reduced form of vitamin K as a potent antioxidant that inhibits a form of iron-dependent cell death known as ferroptosis. miragenews.combioengineer.orgsciencedaily.com

Furthermore, the existence of a VKOR paralog, VKOR-like 1 (VKORL1), suggests additional layers of complexity in vitamin K metabolism. nih.govnih.gov Future research will likely focus on characterizing the specific roles of these and other yet-to-be-identified enzymes in different tissues and physiological contexts. nih.govnih.gov Genome-wide screening techniques like CRISPR-Cas9 are expected to be instrumental in identifying these unknown enzymes. grantome.comcore.ac.uk

High-Resolution Structural Biology Studies of Vitamin K1(25) and its Complexes with Target Proteins

A deeper understanding of Vitamin K1's mechanism of action at the molecular level requires high-resolution structural data of its interactions with key proteins. While progress has been made, particularly in modeling the structure of VKORC1, obtaining crystal structures of these integral membrane proteins has been challenging. nih.govnih.govdntb.gov.ua

Recent advancements in techniques like cryo-electron microscopy (cryo-EM) are beginning to overcome these hurdles. A 2025 study utilized cryo-EM to reveal the three-dimensional structure of GGCX and its complex with Vitamin K1 and a protein substrate. utsouthwestern.edu The findings showed that GGCX has a disordered structure on its own but forms a specific pocket for Vitamin K1 upon binding to its substrate protein. utsouthwestern.edu This research provides a structural basis for the carboxylation reaction and opens avenues for designing novel anticoagulants that target GGCX. utsouthwestern.edu

Future structural studies will aim to:

Determine the high-resolution structures of VKOR, VKORL1, and the still-unidentified VKR. nih.gov

Characterize the structural dynamics of these enzymes as they interact with Vitamin K1 and its various forms (quinone, hydroquinone, epoxide).

Elucidate the structural basis for the interaction of Vitamin K1 with newly identified target proteins beyond the coagulation cascade.

These studies will be crucial for understanding the precise mechanisms of enzyme function and for the rational design of drugs that can modulate vitamin K-dependent pathways.

Discovery of Novel Molecular Functions and Cellular Signaling Pathways Modulated by Vitamin K1(25)

Beyond its established role in blood coagulation, Vitamin K is emerging as a multifaceted molecule with diverse physiological functions. nih.govmdpi.comwellnessresources.com Research is increasingly focused on uncovering these non-canonical roles and the signaling pathways through which Vitamin K1 exerts its effects.

One significant area of discovery is the role of Vitamin K as a ligand for the nuclear receptor SXR (steroid and xenobiotic receptor), also known as PXR in mice. nih.gov This finding suggests that Vitamin K can directly regulate gene expression, influencing processes such as bone metabolism. nih.gov

Another groundbreaking discovery is the potent antioxidant function of the reduced form of Vitamin K (vitamin K hydroquinone). miragenews.combioengineer.org This form of the vitamin effectively inhibits ferroptosis, a type of regulated cell death implicated in various degenerative diseases like Alzheimer's disease. miragenews.comeurekalert.org This positions Vitamin K as a potential therapeutic agent for conditions associated with oxidative stress and ferroptosis. bioengineer.orgsciencedaily.com

Future research will likely explore:

The full range of genes and signaling pathways regulated by Vitamin K1 through SXR and other potential receptors.

The role of Vitamin K1 in modulating inflammatory responses and immune function. mdpi.com

The potential neuroprotective effects of Vitamin K1, building on findings that it can prevent oxidative stress-induced cell death in neurons. nih.gov

The involvement of Vitamin K1 in cellular processes such as cell growth regulation, with proteins like Gas6 playing a key role. researchgate.netnih.gov

Development of Advanced Imaging and Probing Techniques for Sub-Cellular Localization and Dynamics of Vitamin K1(25)

Understanding the precise location and movement of Vitamin K1 within cells is crucial to fully elucidating its functions. However, tracking this lipophilic molecule in its native environment presents significant technical challenges. The development of advanced imaging and probing techniques is a key area for future research.

Current knowledge of Vitamin K1's subcellular distribution is somewhat limited. It is known to be present in chloroplasts, peroxisomes, and plasma membranes in plants. nih.govoup.com In animal cells, after absorption, Vitamin K1 is primarily transported to the liver. nih.govresearchgate.net Studies in rats have shown that while the liver has high levels of Vitamin K1, other tissues like the brain, pancreas, and bone also accumulate it, often converting it to menaquinone-4 (MK-4). cambridge.org Some studies have also indicated the accumulation of Vitamin K1 and MK-4 in the mitochondrial fraction of certain tissues. cambridge.org

Future advancements in this area may include:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can specifically bind to Vitamin K1 and allow for its visualization in living cells using advanced microscopy techniques.

Stable Isotope Labeling: Utilizing stable isotope-labeled Vitamin K1 in conjunction with high-resolution mass spectrometry imaging to map its distribution within tissues and cells with greater precision. researchgate.net

Genetically Encoded Sensors: Developing genetically encoded biosensors that can report on the concentration and redox state of Vitamin K1 in different subcellular compartments in real-time.

These technologies will be invaluable for understanding how Vitamin K1 is trafficked, metabolized, and utilized within different organelles and how these dynamics change in response to various physiological stimuli.

Synthetic Biology and Metabolic Engineering Approaches for Tailoring Vitamin K1(25) Production in Microbial or Plant Systems

There is growing interest in developing sustainable and efficient methods for producing Vitamin K1 for nutritional and pharmaceutical applications. While chemical synthesis is currently a major source, microbial fermentation and plant-based production offer more environmentally friendly alternatives. nih.govdntb.gov.uanih.gov

Microbial Systems: Microbial fermentation is a promising platform for Vitamin K production. nih.govresearchgate.net While bacteria are primary producers of menaquinones (Vitamin K2), metabolic engineering strategies can be employed to produce Vitamin K1 in microbial hosts. nih.gov This involves:

Introducing the necessary plant-derived genes for the phylloquinone-specific steps of the biosynthetic pathway into suitable microbial chassis like Bacillus subtilis or lactic acid bacteria. nih.govresearchgate.netresearchgate.net

Applying in silico metabolic modeling and machine learning to guide strain development and improve production efficiency. nih.gov

Plant Systems: Plants naturally synthesize Vitamin K1, making them an attractive system for enhanced production. nih.govtypology.com Metabolic engineering approaches in plants could involve:

Overexpressing key enzymes in the Vitamin K1 biosynthetic pathway to increase flux and accumulation in edible tissues.

Downregulating competing metabolic pathways to channel more precursors towards Vitamin K1 synthesis.

Understanding the subcellular compartmentalization and regulation of the pathway to design more effective engineering strategies. nih.gov

These bioengineering approaches hold the potential to create high-yield, sustainable sources of Vitamin K1, which could be used to fortify foods or produce pharmaceutical-grade compounds. dntb.gov.uaacs.org

Q & A

Q. What are the validated analytical methods for quantifying Vitamin K1(25) in complex biological matrices, and how do their parameters compare?

To ensure accuracy, reverse-phase HPLC coupled with UV/Vis detection (RP-HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Key validation parameters include:

- Limit of Detection (LOD) : ≤0.1 µg/mL for LC-MS/MS vs. ≤1 µg/mL for HPLC-UV .

- Recovery Rates : LC-MS/MS achieves >90% recovery in lipid-rich samples due to enhanced sensitivity, whereas HPLC-UV may require additional purification steps .

- Matrix Effects : LC-MS/MS is less prone to interference in plasma/serum compared to HPLC-UV .

Always validate methods using spiked matrices and include internal standards (e.g., deuterated Vitamin K1) to correct for extraction losses.

Q. How should researchers design in vitro experiments to assess Vitamin K1(25)’s stability under varying physiological conditions?

- pH and Temperature : Use buffer systems (e.g., PBS, Tris-HCl) across pH 2–8 and temperatures (4°C–37°C) to simulate gastrointestinal and cellular environments. Monitor degradation via time-course HPLC analysis .

- Light Sensitivity : Conduct experiments in amber vials under controlled light exposure (e.g., UV vs. visible light) to quantify photodegradation kinetics .

- Oxidative Stress : Introduce reactive oxygen species (ROS) generators (e.g., H₂O₂) and measure oxidation products via LC-MS .

Q. What are the critical considerations for selecting animal models to study Vitamin K1(25) bioavailability?

- Species-Specific Metabolism : Rodents (e.g., rats) exhibit faster biliary excretion than primates, necessitating dose adjustments .

- Genetic Knockouts : Use Vkorc1⁻/⁻ mice to isolate the role of Vitamin K epoxide reductase in pharmacokinetics .

- Dietary Controls : Standardize pre-trial diets to deplete endogenous Vitamin K stores and avoid confounding results .

Advanced Research Questions

Q. How can conflicting data on Vitamin K1(25)’s bioavailability in human vs. rodent studies be systematically reconciled?

Apply the PICO framework to dissect variables:

- Population : Compare human enterocyte models (Caco-2 cells) vs. in vivo rodent data .

- Intervention/Comparison : Normalize doses by body surface area (BSA) instead of weight to account for metabolic scaling .

- Outcome : Use compartmental pharmacokinetic modeling to adjust for interspecies differences in enterohepatic recirculation .

Meta-analysis of dose-response curves across studies can identify confounding factors (e.g., dietary fat content).

Q. What experimental strategies optimize the detection of Vitamin K1(25)-protein interactions in post-translational modification studies?

- Pull-Down Assays : Use γ-carboxyglutamic acid (Gla)-specific antibodies or immobilized metal affinity chromatography (IMAC) to isolate Vitamin K-dependent proteins (e.g., osteocalcin) .

- Isotopic Labeling : Incorporate ¹³C-labeled Vitamin K1(25) in cell cultures to track incorporation into proteins via LC-MS .

- Structural Validation : Pair crystallography (e.g., X-ray diffraction) with molecular dynamics simulations to map binding sites .

Q. How should researchers address discrepancies in reported thresholds for Vitamin K1(25) deficiency across cellular and organismal models?

- Dose-Response Curves : Generate parallel data in primary hepatocytes (in vitro) and knockout models (in vivo) to identify tissue-specific thresholds .

- Biomarker Correlation : Cross-reference plasma phylloquinone levels with functional biomarkers (e.g., PIVKA-II for coagulation activity) .

- Statistical Harmonization : Apply mixed-effects models to account for inter-laboratory variability in assay protocols .

Methodological Frameworks for Data Interpretation

How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide the prioritization of Vitamin K1(25) research questions?

- Novelty : Focus on understudied pathways (e.g., non-coagulation roles in neuronal signaling) .

- Ethical Compliance : Ensure animal protocols adhere to ARRIVE guidelines for humane endpoints .

- Relevance : Align with global health priorities (e.g., aging populations and osteoporosis) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting Vitamin K1(25) experimental data in peer-reviewed manuscripts?

- Tables : Include columns for raw data, normalized values (e.g., % control), and statistical significance (p-values) .

- Figures : Use line graphs for kinetic degradation studies and box plots for bioavailability comparisons .

- Supplemental Materials : Provide raw chromatograms, calibration curves, and detailed protocols for replication .

Q. How can researchers enhance the reproducibility of Vitamin K1(25) studies across laboratories?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.